Irisquinone
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(Z)-heptadec-10-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCCUFKHCNSRIA-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC1=CC(=O)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318175 | |
| Record name | Irisquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56495-82-0 | |
| Record name | Irisquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56495-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irisquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056495820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irisquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRISQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW0P1VS52W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Botanical Sources and Phytochemical Isolation of Irisquinone
Co-Occurring Phytochemicals in Iris Species and Their Relevance to Irisquinone Studies
Intensive phytochemical investigations have revealed that flavonoids and isoflavonoids are the most abundant secondary metabolites in the Iris genus. uobabylon.edu.iqresearchgate.netsemanticscholar.org Other significant classes of compounds include triterpenoids, stilbene (B7821643) glycosides, simple phenolics, and xanthones. chesci.comresearchgate.netsemanticscholar.orgmdpi.com
The specific phytochemical profile can vary significantly between different Iris species and even between different parts of the same plant. nih.gov For example, in a study of Iris bungei seeds, 3-hydroxythis compound (B12388414) was isolated alongside Belamcandaquinone N and 5-[(Z)-10-heptadecenyl] resorcinol (B1680541). nih.gov In Iris postii, phytochemical analysis of the aerial parts and rhizomes led to the isolation of compounds such as l-tryptophan (B1681604), androsin, isovitexin, swertisin, ε-viniferin, trans-resveratrol 3,4'-O-di-β-d-glucopyranoside, and isotectorigenin, but not this compound itself, highlighting the chemical diversity within the genus. nih.gov
The relevance of these co-occurring compounds in this compound studies is multifaceted. From a phytochemical perspective, the complex mixture necessitates sophisticated separation and purification strategies to obtain pure this compound. From a pharmacological standpoint, when studying the effects of crude or partially purified Iris extracts, it is crucial to recognize that the observed biological activity may not be solely attributable to this compound but could be a result of the combined action of multiple constituents. For example, the presence of numerous flavonoids and phenolic compounds, known for their antioxidant properties, could influence the interpretation of studies on the bioactivity of this compound-containing extracts. semanticscholar.orgmdpi.com
Table 2: Co-Occurring Phytochemicals in Iris Species
| Compound Class | Specific Compounds Isolated | Source Species |
|---|---|---|
| Quinones | Bungeiquinone, Dihydrobungeiquinone, 3-hydroxydihydrothis compound | Iris bungei researchgate.net |
| Belamcandaquinone N | Iris bungei nih.gov | |
| Flavonoids/Isoflavonoids | Iristectorin, Iriginen, Tectoregenin, Iriskumonin, Irisdin | Iris kumaonensis uobabylon.edu.iq |
| Isovitexin, Swertisin, 2″-O-α-l-rhamnopyranosyl swertisin | Iris postii nih.gov | |
| Isotectorigenin | Iris postii nih.gov | |
| Resorcinols | 5-[(Z)-10-heptadecenyl] resorcinol | Iris bungei nih.gov |
| Stilbenoids | ε-viniferin, trans-resveratrol 3,4'-O-di-β-d-glucopyranoside | Iris postii nih.gov |
| Terpenoids | Androsin | Iris postii nih.gov |
| Fatty Acids | Myristic acid | Iris pallida nih.gov |
| Steroids | 7-β-hydroxystigmast-4-en-3-one | Iris pallida nih.gov |
| Amino Acids | l-tryptophan | Iris postii nih.gov |
Table 3: List of Compound Names
| Compound Name |
|---|
| Androsin |
| Belamcandaquinone N |
| Bungeiquinone |
| Dihydrobungeiquinone |
| ε-viniferin |
| 3-hydroxythis compound |
| 3-hydroxydihydrothis compound |
| 5-[(Z)-10-heptadecenyl] resorcinol |
| 7-β-hydroxystigmast-4-en-3-one |
| Iridin |
| Iriginen |
| Irisdin |
| Irisoquin |
| Irisoquinone |
| Iriskumonin |
| This compound |
| This compound A |
| Iristectorin |
| Isotectorigenin |
| Isovitexin |
| l-tryptophan |
| Myristic acid |
| Pallasone B Dihydrothis compound |
| Swertisin |
| 2″-O-α-l-rhamnopyranosyl swertisin |
| Tectoregenin |
Chemical Synthesis and Analog Design of Irisquinone
Development of Efficient Synthetic Routes for Irisquinone
The limited availability of this compound from its natural source, the seeds of Iris pallasii, has necessitated the development of efficient and scalable synthetic routes. thieme-connect.comresearchgate.net
The Wittig reaction, a fundamental method for alkene synthesis, has been a recurring theme in this compound synthesis. thieme-connect.comresearchgate.netresearchgate.net This reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, has proven effective in constructing the unsaturated side chain of the molecule. researchgate.net
Table 1: Comparison of Selected Synthetic Routes to this compound
| Starting Material | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| 5-Iodovanillin | B-alkyl Suzuki-Miyaura cross-coupling, Fremy's salt oxidation | 6 | 56 | researchgate.net |
| 3,5-Dimethoxybenzaldehyde | Wittig reaction, Oxidation | 5 | 48 | thieme-connect.comresearchgate.net |
| 3,5-Dimethoxybenzyl bromide | Wittig reaction, Reductive deprotection, Oxidation | - | 17 | thieme-connect.com |
| o-Vanillin | - | 7 | 8 | sioc-journal.cn |
| Aryl iodide and dec-9-yn-1-ol | Palladium-catalyzed coupling, Fremy's salt oxidation | 6 | 70 | mdpi.com |
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key factors that have been systematically investigated include the ratio of starting materials, reaction temperature, choice of solvent, reaction time, and the type of base used. thieme-connect.comresearchgate.netthieme-connect.com
For instance, in palladium-catalyzed coupling reactions, various bases, co-catalysts, solvents, and temperatures have been explored to enhance the yield of the desired alkyne intermediate. mdpi.com The use of piperidine (B6355638) as both a base and a solvent with a Pd(PPh₃)₄ catalyst and CuI co-catalyst was found to give a near-quantitative yield (98%) of the alkyne. mdpi.com
In the Wittig reaction step, the use of ultrasound has been shown to enhance interfacial interactions, obviating the need for a phase-transfer catalyst. researchgate.net Temperature control is also crucial, with lower temperatures often employed to minimize side reactions such as over-alkylation. The choice of solvent is also important, with polar aprotic solvents being shown to enhance nucleophilicity.
The oxidation of the phenol (B47542) precursor to the final quinone is a critical step. While salcomine (B1680745) oxidation and molecular oxygen with a base have been attempted with varying success, Fremy's salt oxidation has consistently provided excellent yields, reaching up to 87%. mdpi.com
Regioselective and Stereoselective Synthetic Considerations for this compound
The synthesis of this compound requires careful control of regioselectivity and stereoselectivity. A key step in one of the earliest total syntheses involved the regioselective lithiation of a phenol ether, which was crucial for the correct placement of substituents on the aromatic ring. researchgate.netmiddlebury.edu The stereochemistry of the double bond in the side chain is also a significant consideration. The cis configuration of the double bond in the natural product has been confirmed using 1H NMR spectroscopy. middlebury.edu The Wittig-Schlosser reaction is a known method for achieving stereoselective trans olefination, which could be relevant for the synthesis of specific isomers. researchgate.net
Synthesis of this compound Derivatives and Structural Analogues
The synthesis of derivatives and structural analogues of this compound is essential for understanding how its chemical structure relates to its biological activity.
Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a compound's biological effects. For quinone-based compounds, SAR studies have revealed that modifications to the quinone ring and the alkyl side chain can significantly impact activity. nih.gov For example, in other classes of natural products, the presence and position of hydroxyl groups and the nature of side chains have been shown to be critical for biological activity. nih.gov The synthesis of analogues with varying side chain lengths and modifications to the benzoquinone core allows for a systematic exploration of these relationships for this compound. The general methodology developed for this compound synthesis can be adapted to produce a variety of alkyl or alkenyl substituted benzoquinones. mdpi.com
Synthetic methodologies have been developed to introduce variations in both the side chain and the benzoquinone moiety of this compound. The "alkyne zipper" reaction, which isomerizes internal alkynes to terminal alkynes, provides a versatile tool for modifying the starting materials for the side chain. mdpi.commdpi.com This allows for the synthesis of analogues with different side chain lengths and positions of unsaturation.
Modifications to the benzoquinone ring can be achieved through various synthetic transformations. For example, methods have been developed for the synthesis of 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones. researchgate.net This involves an ultrasound-assisted Wittig reaction, followed by reduction and oxidation with Fremy's salt, and finally selective hydrolysis. researchgate.net Such methods provide access to a range of analogues with different substitution patterns on the quinone ring, which is crucial for detailed SAR studies. researchgate.net Palladium-catalyzed coupling reactions are also versatile for creating a variety of substituted alkynes for incorporation into the final structure.
Structural Elucidation and Advanced Spectroscopic Characterization of Irisquinone
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Irisquinone Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. researchgate.net It provides data on the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecule's structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the structure of this compound and its derivatives. researchgate.net
Proton (¹H) NMR spectroscopy is particularly crucial for determining the geometry of the double bond within the long alkyl side chain of this compound. The coupling constant (J-value) between the vinylic protons is a key indicator of whether the isomer is cis or trans. A smaller coupling constant is indicative of a cis-(Z) configuration. researchgate.netresearchgate.net For this compound, the confirmation of the cis-double bond is a critical aspect of its structural identification. researchgate.netresearchgate.net The analysis of ¹H NMR spectra, often in conjunction with techniques like Nuclear Overhauser Effect (NOE) spectroscopy, provides definitive evidence for the spatial proximity of atoms, further solidifying the assignment of geometric isomers. researchgate.netnih.gov
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, revealing the total number of different carbon environments. udel.eduyoutube.com The chemical shifts of these signals are indicative of the type of carbon (e.g., sp², sp³) and its proximity to electronegative atoms, such as the oxygens in the quinone ring and the methoxy (B1213986) group. libretexts.org For instance, the carbonyl carbons of the quinone moiety are typically observed at the downfield end of the spectrum (around 170-220 ppm). libretexts.org Broadband proton decoupling is a standard technique used in ¹³C NMR to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon. youtube.comlibretexts.org
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound
| Functional Group | Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 220 |
| Aromatic/Olefinic (C=C) | 100 - 150 |
| Methoxy (-OCH₃) | 55 - 65 |
| Alkyl (C-C) | 10 - 40 |
Note: These are approximate ranges and can vary based on the specific molecular environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. nih.govplos.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the structure of different parts of the molecule. For example, cleavage at the benzylic position of the alkyl side chain is a common fragmentation pathway for this type of compound. plos.org
Table 2: Illustrative Mass Spectrometry Data for a Benzoquinone Derivative
| Technique | m/z (mass-to-charge ratio) | Assignment |
| HR-ESI-MS | [M+H]⁺ | Molecular Ion |
| MS/MS | Fragment A | Loss of a specific side chain fragment |
| MS/MS | Fragment B | Characteristic ion of the quinone ring |
Note: The specific m/z values would be unique to this compound and its specific fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. researchgate.netnih.govresearchgate.net The presence of a conjugated system, which includes the benzoquinone ring and the double bond in the alkyl side chain, results in characteristic absorption bands in the UV-Vis spectrum. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. This technique is often used in conjunction with other methods for the initial characterization of the compound and to monitor its presence during extraction and purification processes. acs.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. acs.orgyoutube.com The IR spectrum of this compound will show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. researchgate.net
Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| C=O (quinone) | 1650 - 1680 | Stretch |
| C=C (aromatic/alkene) | 1600 - 1680 | Stretch |
| C-O (ether) | 1000 - 1300 | Stretch |
| C-H (sp² and sp³) | 2850 - 3100 | Stretch |
Note: These ranges are general and the exact position and intensity of the peaks can provide more specific structural information. libretexts.orglibretexts.org
Chromatographic-Spectroscopic Coupling Techniques for this compound Identification in Complex Mixtures
In order to identify and quantify this compound in complex natural extracts, chromatographic techniques are coupled with spectroscopic detectors. nih.gov High-performance liquid chromatography (HPLC) coupled with a UV-Vis or a diode-array detector (DAD) is a common method for separating this compound from other components and providing preliminary identification based on its retention time and UV-Vis spectrum. mdpi.com For more definitive identification, HPLC can be coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). plos.orgmdpi.comnih.gov This powerful combination allows for the separation of the mixture, followed by the determination of the molecular weight and fragmentation pattern of each component, enabling the confident identification of this compound even in trace amounts. mdpi.com
Biosynthetic Pathways and Precursor Chemistry of Irisquinone
Proposed Polyketide Biosynthetic Routes for Irisquinone
The biosynthesis of this compound is proposed to originate from the polyketide pathway, which resembles fatty acid synthesis. tandfonline.com This process begins with a "starter unit," typically acetyl-CoA, which is sequentially elongated by "extender units," most commonly malonyl-CoA. tandfonline.com These reactions are catalyzed by a large, multi-domain enzyme complex known as polyketide synthase (PKS). tandfonline.com
For long-chain benzoquinones like this compound, the proposed route involves the formation of a polyketoacid chain through the repeated condensation of malonyl-CoA. plos.orgnih.gov Specifically, for a related compound, primin (B192182), the biosynthesis is thought to proceed through a triketoacid intermediate (2,4,6-trioxoundecanoic acid). plos.orgnih.gov This linear polyketide chain then undergoes an intramolecular cyclization (aldol condensation), followed by dehydration and decarboxylation, to form the aromatic core. plos.orgnih.gov The resulting intermediate is typically a 5-alkylresorcinol (an alkyl-substituted 1,3-dihydroxybenzene). scispace.commanupropria-pens.ch
Subsequent modifications, including methylation and oxidation, convert the resorcinol (B1680541) intermediate into the final benzoquinone structure. plos.orgnih.gov The long alkyl side chain of this compound is believed to be constructed by the PKS assembly line, which polymerizes acetyl-CoA units to the required length before the cyclization step. plos.orgnih.gov
Enzymatic Mechanisms Involved in this compound Biogenesis
The enzymatic machinery driving this compound biosynthesis, while not directly characterized, is inferred from studies on analogous compounds. The key enzymes are polyketide synthases (PKSs).
Polyketide Synthases (PKSs): These enzymes are central to the formation of the this compound backbone. Studies on other natural products suggest that a combination of PKS types may be involved. For instance, the biosynthesis of the structurally related alkylresorcinol intermediate in some cyanobacteria involves the concerted action of two type I PKSs to form a diketo intermediate, which is then cyclized by a type III PKS. nih.gov Type III PKSs are known to produce aromatic polyketides, like alkylresorcinols, by catalyzing the cyclization of a linear poly-β-keto chain. nih.gov It is highly probable that similar PKS types are responsible for producing the core structure of this compound in Iris species.
Post-PKS Modifying Enzymes: After the formation of the alkylresorcinol core, several other enzymes are required to complete the synthesis of this compound.
O-Methyltransferases (OMTs): These enzymes are responsible for adding a methyl group to one of the hydroxyl groups on the aromatic ring, a key feature of the this compound structure.
Oxidases/Hydroxylases: The conversion of the resorcinol or phenol (B47542) intermediate into the final 1,4-benzoquinone (B44022) requires oxidative enzymes. plos.orgnih.gov Phenol oxidases or similar enzymes catalyze the hydroxylation and subsequent oxidation of the aromatic ring to the quinone form. For example, in laboratory synthesis, Fremy's salt is used to efficiently oxidize a phenol precursor to this compound, mimicking a potential biological oxidation step. mdpi.com
Identification of Key Biosynthetic Intermediates of this compound
Direct experimental evidence identifying the complete set of intermediates in the this compound pathway is limited. However, based on biomimetic synthesis and the isolation of related compounds from Iris and other plant species, several key intermediates can be proposed.
The most critical proposed intermediate is the 5-alkenylresorcinol . The general biosynthetic pathway for alkylated benzoquinones in plants like those in the family Myrsinaceae is believed to proceed through the oxidation of 5-alkylresorcinols. scispace.com The isolation of various 5-alkylresorcinols and related phenols alongside quinones in many plants supports their role as precursors. manupropria-pens.ch
Following the formation of the 5-alkenylresorcinol, subsequent steps would involve:
Methylation: Formation of a methoxy-alkenylphenol intermediate.
Oxidation: Conversion of the phenol into the final 1,4-benzoquinone. A phenol intermediate is the direct precursor to the quinone, as demonstrated in synthetic routes where the final step is the oxidation of a substituted phenol to yield this compound. mdpi.com
The proposed biosynthetic sequence is summarized in the table below.
| Proposed Step | Precursor | Key Intermediate | Enzyme Class (Putative) |
| 1. Polyketide Assembly | Acetyl-CoA, Malonyl-CoA | Linear Polyketoacyl Chain | Polyketide Synthase (PKS) |
| 2. Cyclization/Aromatization | Linear Polyketoacyl Chain | 5-alkenylresorcinol | Polyketide Synthase (PKS) |
| 3. Methylation & Oxidation | 5-alkenylresorcinol | This compound | O-Methyltransferase, Oxidase |
Comparative Biogenetic Studies of this compound with Related Quinones
The biosynthesis of this compound shares many features with other long-chain quinones found in the plant and microbial kingdoms, providing valuable insights through comparative analysis.
Primin and Miconidin: The biosynthesis of primin (2-methoxy-6-pentyl-1,4-benzoquinone) from Primula obconica is one of the best-studied analogous pathways. It is proposed to involve a triketoacid that cyclizes to form 5-pentylbenzene-1,3-diol (a resorcinol), which is then methylated and oxidized. plos.orgnih.gov this compound biosynthesis is envisioned to follow a very similar route, differing primarily in the length and saturation of the alkyl side chain determined by the PKS.
Hierridin B: This cyanobacterial metabolite is structurally analogous to this compound. The cyanobacteria that produce it possess type I PKS machinery, strengthening the hypothesis of a polyketide origin for this class of compounds. plos.org
Quinones from Myrsinaceae: Plants from the family Myrsinaceae, such as Maesa lanceolata and Ardisia japonica, produce a variety of alkylated benzoquinones (e.g., maesanin, embelin). tandfonline.comscispace.com The biosynthesis of these compounds is also thought to proceed via 5-alkylresorcinol intermediates, indicating a conserved evolutionary pathway for the formation of the benzoquinone core across different plant families. scispace.com The variation in the length of the alkyl side chains in these species is attributed to the specificity of the initial PKS enzymes. scispace.com
Belamcandol A: Isolated from the seeds of Belamcanda chinensis (a member of the Iridaceae family, like Iris), Belamcandol A is an unsaturated analogue of the this compound precursor, further highlighting the common biogenetic pathways within the Iridaceae family. plos.org
These comparative studies suggest that a fundamental polyketide-based pathway for producing alkylated benzoquinones is widespread. The structural diversity observed in compounds like this compound arises from variations in the PKS-controlled side chain length and subsequent tailoring reactions like methylation and hydroxylation.
Mechanistic Investigations of Irisquinone S Biological Activities in Vitro and Cellular Studies
Cytotoxicity and Anti-Proliferative Effects of Irisquinone in Cellular Models
In vitro studies have consistently shown that this compound inhibits the viability of various cancer cell lines in a manner that is dependent on both the concentration of the compound and the duration of exposure. medchemexpress.commedchemexpress.comfoodandnutritionresearch.net For instance, in C6 rat glioma cells, this compound induced cell death at concentrations ranging from 0 to 128 nM over incubation periods of 12, 24, and 48 hours. medchemexpress.com The half-inhibitory concentration (IC50) for normoxic and hypoxic C6 tumor cells was determined to be 17.2 nmol/l and 21.0 nmol/l, respectively. nih.gov
The anti-proliferative effects of this compound have been observed across a spectrum of human cancer cell lines. benthamscience.comnih.gov Methanolic extracts containing this compound have demonstrated dose-dependent inhibitory effects on the proliferation of both A549 (lung carcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines at 24 and 48-hour time points. researchgate.net Similarly, a synthetic derivative of this compound, compound 25 (SAN7401), induced apoptosis in A549 and HCT-116 (colon cancer) cell lines with an EC50 of approximately 1.3-2.6 μM. researchgate.netacs.org Another related hydroquinone (B1673460), compound 26 (SAN4601), exhibited even more potent cytotoxicity with an EC50 of 0.8-1.6 μM in cancer cells. researchgate.netacs.org
Table 1: Dose-Dependent Inhibition of Cancer Cell Viability by this compound and its Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Compound/Extract | Cell Line | IC50/EC50 Value | Experimental Conditions | Source(s) |
|---|---|---|---|---|
| This compound | C6 rat glioma (normoxic) | 17.2 nmol/l | MTT assay | nih.gov |
| This compound | C6 rat glioma (hypoxic) | 21.0 nmol/l | MTT assay | nih.gov |
| Compound 25 (SAN7401) | A549, HCT-116 | ~1.3-2.6 μM | Apoptosis assay | researchgate.netacs.org |
| Compound 26 (SAN4601) | Cancer cells | 0.8-1.6 μM | Cytotoxicity assay | researchgate.netacs.org |
| Methanolic Extract | A549 | Not specified | MTT assay, 24/48h | researchgate.net |
| Methanolic Extract | Caco-2 | Not specified | MTT assay, 24/48h | researchgate.net |
A crucial aspect of a potential anticancer agent is its selectivity for cancer cells over normal, healthy cells. In vitro studies suggest that this compound and its derivatives may possess this desirable characteristic. Research has shown that this compound exhibits anti-proliferative effects on several cancer cell lines while demonstrating low toxicity to normal cells. benthamscience.comnih.govresearchgate.net
For example, synthetic derivatives of this compound, compounds 22 (SAN5201) and 25 (SAN7401), not only showed stronger cytotoxicity compared to the known reactive oxygen species (ROS) inducer piperlongumine (B1678438) but also displayed higher selectivity for cancer cells over non-cancerous cells. researchgate.netacs.org In contrast, another hydroquinone derivative, compound 26 (SAN4601), while more potent, lacked this selectivity, implying that the specific chemical structure of this compound is vital for its selective anticancer effect. researchgate.netacs.org
Radiosensitization Mechanisms of this compound (In Vitro)
This compound has been identified as a radiation sensitizer, meaning it can enhance the effectiveness of radiation therapy in killing cancer cells. medchemexpress.comd-nb.info In vitro studies have provided insights into the mechanisms behind this radiosensitizing effect.
One of the primary ways this compound enhances the effects of radiation is by augmenting the cellular damage caused by ionizing radiation. d-nb.infonih.gov This includes inhibiting the repair of DNA single-strand breaks. medchemexpress.commedchemexpress.com By impairing the cell's ability to repair radiation-induced DNA damage, this compound effectively increases the lethality of the radiation treatment. The combination of this compound with radiation leads to a synergistic effect in causing DNA damage. geneticsmr.org
This compound modulates the cellular response to ionizing radiation through various mechanisms. thieme-connect.comnih.gov It has been shown to enhance the radiosensitivity of C6 rat glioma cells. nih.gov A key mechanism is the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a protein that helps cancer cells survive in low-oxygen environments and is associated with resistance to radiotherapy. nih.gov By reducing HIF-1α levels, this compound makes hypoxic cancer cells more susceptible to radiation. nih.gov
Furthermore, this compound can influence the cellular redox state by reducing the levels of glutathione (B108866) (GSH), an important antioxidant that protects cells from damage. medchemexpress.comthieme-connect.com Depletion of GSH can lead to increased oxidative stress, making cancer cells more vulnerable to the damaging effects of radiation. thieme-connect.com The compound also affects the cell cycle, a critical factor in determining radiosensitivity. ashpublications.orgnih.gov
Molecular Mechanisms of Action of this compound
The anticancer and radiosensitizing effects of this compound are rooted in its complex interactions with various molecular pathways within the cell. A central mechanism is its ability to induce the production of reactive oxygen species (ROS). patsnap.com As a redox-active quinone, this compound can participate in oxidation-reduction reactions that generate ROS, leading to oxidative stress. patsnap.com This oxidative stress damages vital cellular components like DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis. patsnap.com
Recent studies have identified the thioredoxin system as a key target of this compound. benthamscience.comnih.govresearchgate.net Specifically, this compound inhibits the activity of thioredoxin reductase (TrxR), an enzyme crucial for maintaining the cellular redox balance. benthamscience.comnih.gov Inhibition of TrxR leads to an increase in ROS levels, which in turn activates pro-apoptotic proteins like BAX and the pro-pyroptotic protein caspase-1, inducing both apoptosis and pyroptosis in cancer cells. benthamscience.comnih.gov
In addition to inducing oxidative stress, this compound has been shown to interfere with topoisomerase enzymes, which are essential for DNA replication and repair. patsnap.com By inhibiting these enzymes, this compound further compromises the cancer cell's ability to maintain its genomic integrity. patsnap.com The compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis, promoting a shift towards cell death. patsnap.com
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction
The biological activities of this compound are significantly linked to its capacity to induce oxidative stress within cells through the generation of reactive oxygen species (ROS). patsnap.com This mechanism is a cornerstone of its cytotoxic effects against cancer cells.
As a quinone-containing compound, this compound's mechanism of action is rooted in its ability to participate in redox cycling. patsnap.com Upon entering a cell, quinones can undergo a one-electron reduction, often catalyzed by cellular enzymes like NAD(P)H quinone oxidoreductases, to form a semiquinone radical. springernature.com This unstable intermediate can then react with molecular oxygen (O₂) to regenerate the parent quinone, while simultaneously producing a superoxide (B77818) anion radical (O₂•−). researchgate.netbenthamopenarchives.com This process, known as futile redox cycling, creates a continuous flux of ROS, leading to significant oxidative stress. patsnap.comspringernature.com This cascade of reactions disrupts the normal functioning of the cell by damaging essential components such as DNA, proteins, and lipids, ultimately pushing the cell towards programmed cell death. patsnap.com
The massive production of ROS induced by this compound overwhelms the cell's natural antioxidant defenses. A key mechanism observed in vitro is the depletion of glutathione (GSH), a critical intracellular antioxidant. thieme-connect.comsciencejournals.ru The radiosensitizing effect of this compound has been attributed to this depletion of glutathione in tumor cells, alongside an inhibition of oxygen consumption. thieme-connect.comsciencejournals.ru By diminishing the pool of available GSH, this compound compromises the cell's primary defense against oxidative damage, thereby amplifying the cytotoxic effects of the generated ROS. An in vitro study using a fibrosarcoma cell line showed a concentration-dependent decrease in glutathione levels upon treatment with the related quinone, embelin. thieme-connect.com
Inhibition of Key Enzymatic Targets by this compound
This compound exerts its biological effects not only through generalized oxidative stress but also by interfering with specific and crucial cellular enzymes.
This compound has been shown to inhibit the activity of topoisomerase enzymes. patsnap.com Topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for processes like DNA replication and repair. patsnap.comyoutube.com By inhibiting these enzymes, this compound can prevent cancer cells from repairing their DNA. patsnap.com This action creates a synergistic effect with its ROS-generating capability; the ROS induces DNA damage, and the topoisomerase inhibition prevents the cell from fixing that damage, leading to an accumulation of lethal DNA strand breaks. patsnap.comnih.gov This multi-pronged attack on DNA integrity is a significant contributor to the compound's anti-cancer activity. patsnap.com
A primary and specific molecular target of this compound is the enzyme thioredoxin reductase (TrxR). ingentaconnect.combenthamscience.comnih.gov In vitro studies using fluorescence probes and DTNB assays have demonstrated that this compound effectively inhibits both intracellular and extracellular TrxR. ingentaconnect.combenthamscience.comresearchgate.net TrxR is a key selenoenzyme in the thioredoxin system, which plays a vital role in maintaining the cellular redox balance and protecting against oxidative stress. researchgate.net The inhibition of TrxR by this compound is a critical event that leads directly to a substantial increase in intracellular ROS levels. ingentaconnect.combenthamscience.comnih.gov This disruption of a major antioxidant system is a central mechanism driving the downstream induction of cell death pathways. ingentaconnect.combenthamscience.com
Cell Cycle Modulation and Apoptosis/Pyroptosis Induction by this compound
The culmination of ROS generation and enzymatic inhibition by this compound is the induction of programmed cell death, which occurs through multiple pathways and is often preceded by cell cycle arrest.
The cellular damage and stress induced by this compound can lead to the arrest of the cell cycle, a common cellular response to DNA damage. nih.gov This halt, often occurring in the G1 or G2/M phases, provides the cell an opportunity to repair damage, but if the damage is too severe, it triggers apoptosis. nih.govfrontiersin.org
Recent research has confirmed that this compound induces multiple forms of programmed cell death. The significant increase in ROS resulting from TrxR inhibition acts as a trigger for both apoptosis and pyroptosis. ingentaconnect.combenthamscience.comnih.gov Western blotting analyses have shown that this compound treatment leads to the activation of the pro-apoptotic protein BAX and the pro-pyroptotic protein caspase-1. ingentaconnect.combenthamscience.comnih.govresearchgate.net The activation of BAX initiates the intrinsic apoptotic cascade, while the activation of caspase-1 is a hallmark of pyroptosis, an inflammatory form of programmed cell death. ingentaconnect.comnih.gov This ability to induce cell death through multiple, distinct pathways underscores its potential as a potent anti-cancer agent. patsnap.com
Data Tables
Table 1: Summary of Mechanistic Findings for this compound
| Mechanistic Category | Specific Finding | Observed Effect | Supporting Evidence |
| ROS Generation | Quinone Redox Cycling | Continuous production of superoxide radicals, leading to oxidative stress. | patsnap.comspringernature.comresearchgate.net |
| Antioxidant System Impact | Glutathione (GSH) Depletion | Compromises cellular defense against oxidative damage. | thieme-connect.comsciencejournals.ru |
| Enzymatic Inhibition | Topoisomerase Inhibition | Prevents DNA replication and repair, enhancing ROS-induced damage. | patsnap.comnih.gov |
| Enzymatic Inhibition | Thioredoxin Reductase (TrxR) Inhibition | Blocks a key antioxidant system, leading to a surge in ROS. | ingentaconnect.combenthamscience.comnih.govresearchgate.net |
| Cell Death Induction | Apoptosis and Pyroptosis | Dual induction of programmed cell death pathways. | ingentaconnect.combenthamscience.comnih.govresearchgate.net |
| Cell Cycle Modulation | Cell Cycle Arrest | Halts cell proliferation, often preceding apoptosis. | patsnap.comnih.govfrontiersin.org |
Table 2: Key Protein Targets and Downstream Effects of this compound
| Protein Target | Function of Protein | Effect of this compound | Downstream Consequence |
| Topoisomerase | Manages DNA topology for replication and repair. | Inhibition | Accumulation of DNA damage, enhanced cytotoxicity. patsnap.comnih.gov |
| Thioredoxin Reductase (TrxR) | Central enzyme in the antioxidant thioredoxin system. | Inhibition | Disruption of redox balance, massive increase in ROS. ingentaconnect.combenthamscience.comnih.gov |
| BAX | Pro-apoptotic protein of the Bcl-2 family. | Activation (via ROS) | Initiation of the intrinsic apoptosis pathway. ingentaconnect.comnih.gov |
| Caspase-1 | Inflammatory caspase, key mediator of pyroptosis. | Activation (via ROS) | Induction of pyroptotic cell death. ingentaconnect.comnih.gov |
Regulation of Pro-Apoptotic and Anti-Apoptotic Gene Expression
This compound has been observed to modulate the expression of genes involved in the regulation of apoptosis, a form of programmed cell death. patsnap.com This compound can promote apoptosis by upregulating pro-apoptotic genes while simultaneously downregulating anti-apoptotic genes. patsnap.com This dual action effectively shifts the cellular balance towards cell death. patsnap.com
Research indicates that this compound treatment can lead to the activation of the pro-apoptotic protein BAX. benthamscience.com Furthermore, studies have shown that it can decrease the expression of the anti-apoptotic gene Bcl-2 and increase the expression of the pro-apoptotic gene Bax. bvsalud.org This alteration in the Bax/Bcl-2 ratio is a critical factor in the initiation of the mitochondrial apoptotic pathway. bvsalud.org
Activation of Caspase Pathways and Programmed Cell Death
The induction of apoptosis by this compound involves the activation of caspase pathways. benthamscience.com Caspases are a family of cysteine proteases that play a crucial role in executing programmed cell death. researchgate.netyoutube.com Apoptotic signals trigger the activation of initiator caspases, which then activate executioner caspases in a cascade. youtube.com
Studies have demonstrated that this compound can induce the activation of caspase-1, a key protein in the pyroptosis pathway, which is another form of programmed cell death. benthamscience.com Additionally, research on related compounds and extracts from the Iris genus has shown the activation of initiator caspase-9 and executioner caspase-3/7. researchgate.net The activation of caspase-9 is linked to the intrinsic or mitochondrial pathway of apoptosis, which is initiated by the release of cytochrome c from the mitochondria. researchgate.netfoodandnutritionresearch.net This release, in turn, activates caspase-9, leading to the activation of downstream executioner caspases like caspase-3, ultimately resulting in apoptotic cell death. researchgate.netfoodandnutritionresearch.net
Inhibition of Mitosis and Mitochondrial Damage in Cancer Cells
This compound has been shown to inhibit mitosis, the process of cell division, in cancer cells. semanticscholar.org This anti-mitotic activity contributes to its anti-cancer effects by halting the uncontrolled proliferation of tumor cells. smujo.idajptonline.com
Furthermore, this compound can induce mitochondrial damage. researchgate.net The generation of reactive oxygen species (ROS) by this compound can lead to oxidative stress, which damages essential cellular components, including mitochondria. patsnap.com This mitochondrial damage can trigger the intrinsic pathway of apoptosis. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Influence of Side Chain Modifications on Biological Activity
The structure of the side chain in this compound and its analogues plays a significant role in their biological activity. Studies on related alkylresorcinols have shown that the length of the alkyl side chain influences their inhibitory effects on cancer cell growth. acs.org For instance, analogues with C13:0 and C15:0 side chains demonstrated the greatest inhibitory effects in certain human colon cancer cell lines, with activity diminishing with either shorter or longer side chains. acs.org
The presence of a double bond in the side chain can also affect activity. For example, belamcandol A, an unsaturated analogue of a related benzoquinone, has been identified. plos.org The synthesis of this compound and its saturated side chain derivative has been performed to investigate their potential as radiosensitizers, suggesting that modifications to the side chain's saturation are an area of interest for modulating biological activity. researchgate.net
Impact of Benzoquinone Ring Substitutions on Potency
Substitutions on the benzoquinone ring of this compound and its analogues are critical determinants of their biological potency. nih.gov For example, the presence of two free meta-hydroxyl groups on the aromatic ring of alkylresorcinol analogues was found to be a major contributor to their antitumor activity. acs.org
The introduction of additional hydroxyl groups can have varied effects. In one study, adding a third hydroxyl group to the aromatic ring of alkylresorcinol analogues did not significantly enhance activity against one cancer cell line and reduced it against another, but it did dramatically increase activity against the chymotrypsin-like activity of the human 20S proteasome. acs.org Furthermore, the presence of a methoxy (B1213986) group, as seen in 2-methoxy-6-pentadecyl-1,4-benzoquinone from Iris pseudacorus seeds, is a common feature in this class of compounds. plos.org Studies on other quinone derivatives have also highlighted the importance of the substitution pattern on the quinone ring for cytotoxic activity. nih.gov
Quantitative and Qualitative Analytical Methodologies for Irisquinone Research
Chromatographic Techniques for Irisquinone Quantification and Purity Assessment
Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. nih.gov In the study of this compound, chromatographic methods are indispensable for determining its concentration and assessing the purity of isolated samples.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of natural products. chemisgroup.us When coupled with a Diode-Array Detector (DAD), HPLC provides both quantitative data based on peak area and qualitative information from the ultraviolet (UV) spectrum of the analyte. nih.gov This dual capability is essential for confirming the identity and purity of chromatographic peaks. nih.gov
HPLC-DAD methods have been successfully developed for the simultaneous determination of multiple phenolic compounds, which are structurally related to this compound, in various plant species. chemisgroup.usnih.gov These methods typically utilize a C18 reversed-phase column and a gradient elution system, allowing for the effective separation of complex mixtures. chemisgroup.usresearchgate.net The validation of these methods ensures they are specific, sensitive, linear, and precise, making them reliable tools for quality control and quantitative evaluation. chemisgroup.us For instance, in the analysis of phenolic constituents in Iris dichotoma, an HPLC-UV method was optimized and validated for linearity, precision, accuracy, and limits of detection and quantification. nih.gov The UV spectra obtained from the DAD are highly specific to a substance's structure, aiding in the identification of metabolites which often share similar spectral characteristics with the parent compound. nih.gov
Table 1: Example Parameters for a Validated HPLC-DAD Method
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Detection Wavelengths | 278 nm and 368 nm |
| Mobile Phase | Gradient elution system |
| Analysis Time | 40 minutes |
This interactive table provides an example of typical parameters used in HPLC-DAD analysis for related compounds, based on established methodologies. chemisgroup.us
The goal of preparative chromatography is to isolate a sufficient quantity of a pure compound for further research. phenomenex.com This technique is a scaled-up version of analytical chromatography, designed to handle larger sample loads. phenomenex.comrssl.com A specific method for preparing high-purity this compound utilizes reversed-phase preparative chromatography. patsnap.com
In this method, an extract from the seeds of Iris tectorum (Chinese iris) is processed to yield a solution for preparation. patsnap.com This solution is then subjected to preparative chromatography under specific conditions to isolate this compound. The post-elution treatment involves crystallization, filtration, washing, and drying to yield the high-purity compound. patsnap.com The use of an octadecyl (C18) silica (B1680970) gel stationary phase and a mobile phase of acetonitrile (B52724) in water is characteristic of reversed-phase chromatography. patsnap.com
Table 2: Conditions for Preparative Chromatography of this compound patsnap.com
| Parameter | Specification |
| Technique | Reversed-Phase Preparative Chromatography |
| Stationary Phase | Octadecyl (C18) silica gel |
| Mobile Phase | 97% (v/v) acetonitrile in water |
| Detection Wavelength | 270 nm |
| Post-Elution Process | Crystallization at -20°C to -25°C for 24 hours |
This interactive table outlines the specific conditions reported for the isolation of high-purity this compound using preparative HPLC. patsnap.com
Electrochemical Methods for this compound Determination
Electrochemical methods offer a sensitive and rapid approach for the determination of electroactive compounds like quinones. mdpi.comresearchgate.net These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
A sensitive, simple, and rapid method for the determination of this compound has been developed using single sweep oscillopolarography. nih.gov This technique records a reduction wave of this compound, with the peak current being proportional to its concentration. nih.gov The method has demonstrated high sensitivity, with a low detection limit suitable for trace analysis. nih.gov
The analysis is performed in a supporting electrolyte solution of sodium tetraborate (B1243019) (Na₂B₄O₇) and potassium dihydrogen phosphate (B84403) (KH₂PO₄) at a pH of 7.7. nih.gov Under these conditions, a reduction wave with a peak potential of -1.23 V (vs. SCE) is observed. nih.gov The method's reliability is supported by a high correlation coefficient and a low relative standard deviation (RSD), indicating good precision. nih.gov
Table 3: Performance Characteristics of Single Sweep Oscillopolarography for this compound Determination nih.gov
| Parameter | Value |
| Peak Potential | -1.23 V (vs. SCE) |
| Linear Range | 1.5 x 10⁻⁷ to 5.2 x 10⁻⁶ mol·L⁻¹ |
| Detection Limit | 6.0 x 10⁻⁸ mol·L⁻¹ |
| Relative Standard Deviation (RSD) | 0.87% (for 2.0 x 10⁻⁶ mol·L⁻¹ this compound, n=13) |
This interactive table summarizes the key performance metrics of the oscillopolarographic method for the trace analysis of this compound. nih.gov
Hyphenated Techniques in this compound Metabolomics and Complex Matrix Analysis
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing comprehensive analytical capabilities. springernature.comnih.gov These approaches are particularly valuable for the analysis of complex mixtures like plant extracts and for metabolomics studies. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the high sensitivity and structural identification power of tandem mass spectrometry. longdom.orgmdpi.com This method is widely used for the qualitative and quantitative analysis of secondary metabolites in plant extracts. nih.gov
In the context of this compound research, LC-MS/MS is instrumental in the phytochemical profiling of Iris species. nih.gov It allows for the identification of not only this compound but also a wide range of other related compounds, such as isoflavonoids and their glycosides, within a single analysis. nih.govnih.gov The mass spectrometer provides molecular weight and fragmentation data, which are crucial for the structural elucidation of unknown compounds and the confirmation of known ones. nih.govmdpi.com The high sensitivity of LC-MS/MS makes it suitable for detecting compounds present in minor quantities and for metabolomic studies, which examine the complete set of small-molecule metabolites in a biological sample. nih.govnih.gov
Method Validation Parameters for this compound Assays (e.g., Linearity, LOD, LOQ, RSD)
The validation of analytical methods is a critical process in chemical research, ensuring that a specific methodology is reliable, reproducible, and suitable for its intended purpose. For the quantitative analysis of this compound, establishing key validation parameters is essential to guarantee the accuracy and precision of the results. These parameters, defined by international guidelines such as those from the International Council for Harmonisation (ICH), include linearity, limit of detection (LOD), limit of quantification (LOQ), and precision, often expressed as relative standard deviation (RSD). ich.org
Research into the analytical determination of this compound has utilized techniques such as single sweep oscillopolarography to establish these critical performance characteristics. A study by He, P., et al. (2002) provides specific validation data for an assay developed for this compound, demonstrating the method's suitability for quantitative analysis. nih.gov
Linearity
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org For the single sweep oscillopolarography method for this compound, a strong linear relationship was established between the peak current and the compound's concentration. The method demonstrated linearity in the concentration range of 1.5 x 10⁻⁷ mol/L to 5.2 x 10⁻⁶ mol/L. nih.gov The strength of this relationship is confirmed by a correlation coefficient (γ) of 0.9992, indicating a high degree of correlation and the method's suitability for accurate quantification within this range. nih.gov
Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. loesungsfabrik.denih.gov It distinguishes the analyte's signal from the background noise. For the oscillopolarographic determination of this compound, the detection limit was found to be 6.0 x 10⁻⁸ mol/L. nih.gov This low LOD signifies the high sensitivity of the method, making it capable of detecting trace amounts of this compound.
Limit of Quantification (LOQ)
The limit of quantification is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov While the LOD confirms the presence of an analyte, the LOQ provides the lower limit for reliable quantitative measurement. The LOQ is a critical parameter for the analysis of impurities or for the quantification of low-level active compounds. ich.org
In the referenced study on this compound, a specific LOQ value was not reported. nih.gov Generally, the LOQ is a higher concentration than the LOD. nih.gov It is often determined by analyzing samples with known low concentrations of the analyte and establishing the minimum level at which acceptable precision and accuracy can be achieved. researchgate.net Common approaches for estimating the LOQ include using a signal-to-noise ratio of 10:1 or a value corresponding to 10 times the standard deviation of the blank. researchgate.net Establishing a validated LOQ is essential for any assay intended for the precise quantification of this compound, particularly in samples where the compound may be present at very low levels.
Relative Standard Deviation (RSD)
Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is commonly expressed as the relative standard deviation (RSD), which is the standard deviation divided by the mean, presented as a percentage. A low RSD value indicates high precision. nih.gov
The precision of the single sweep oscillopolarography method for this compound was evaluated through 13 independent measurements of a 2.0 x 10⁻⁶ mol/L solution. The analysis yielded a relative standard deviation of 0.87%, demonstrating the method's high precision and repeatability. nih.gov
Summary of Validation Parameters
The table below summarizes the reported validation parameters for the single sweep oscillopolarographic method for the analysis of this compound. nih.gov
| Parameter | Value | Unit |
| Linearity Range | 1.5 x 10⁻⁷ – 5.2 x 10⁻⁶ | mol/L |
| Correlation Coefficient (γ) | 0.9992 | N/A |
| Limit of Detection (LOD) | 6.0 x 10⁻⁸ | mol/L |
| Relative Standard Deviation (RSD) | 0.87% (at 2.0 x 10⁻⁶ mol/L) | % |
Theoretical and Computational Studies of Irisquinone
Molecular Docking and Ligand-Protein Interaction Modeling of Irisquinone
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interactions between a ligand, such as this compound, and a target protein at the molecular level.
While specific molecular docking studies detailing the interaction of this compound with its protein targets are not extensively available in the provided search results, the general application of this technique is well-established in drug discovery and medicinal chemistry. For instance, docking studies can elucidate the binding mode of a ligand within the active site of a protein, identify key amino acid residues involved in the interaction, and estimate the binding affinity. nih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.
In the broader context of natural product research, molecular docking is frequently employed to predict the biological targets of compounds and to explain their observed activities. researchgate.net For example, docking studies have been used to understand the interaction of various natural compounds with targets like protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. nih.gov Such studies typically reveal that the stability of the ligand-protein complex is maintained by a network of hydrogen bonds and van der Waals interactions. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. These methods solve the Schrödinger equation for a molecule to provide insights into its fundamental properties. northwestern.edu
Key parameters derived from these calculations include:
Electrostatic Potential: This indicates the distribution of charge on the molecule's surface. Regions with high electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Optimized Geometry: These calculations can predict the most stable three-dimensional conformation of a molecule, including intramolecular interactions like hydrogen bonding.
While specific DFT calculations for this compound were not found in the search results, the application of these methods to similar quinone-containing compounds has been documented. For example, DFT calculations have been used to analyze the electronic and structural features of other compounds, providing insights into their reactivity and potential biological activity. d-nb.info The Environmental Protection Agency's (EPA) EPI Suite provides predictions for properties like biodegradability and reactivity with hydroxyl radicals and ozone, which are based on computational models. thegoodscentscompany.com
Molecular Dynamics Simulations for Conformational Analysis of this compound
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org These simulations provide valuable information about the conformational flexibility and dynamics of molecules like this compound. researchgate.net By simulating the behavior of a molecule in a defined environment (e.g., in water), researchers can observe how its conformation changes and which shapes are most stable. acs.org
MD simulations can reveal:
Conformational Preferences: Molecules can adopt different shapes or conformations, and MD simulations can identify the most energetically favorable ones. researchgate.net
Flexibility and Dynamics: These simulations show how different parts of a molecule move and fluctuate, which can be crucial for its interaction with biological targets. researchgate.net
Binding Stability: When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose over time. nih.gov
Although specific MD simulation studies on this compound are not detailed in the provided search results, the principles of this technique are widely applied in studying ligand-protein interactions and conformational dynamics of various molecules. researchgate.netnih.gov For instance, MD simulations have been used to understand how the conformational selection of a kinase enzyme governs its binding preference for an inhibitor. nih.gov
In Silico Prediction of this compound's Biological Targets and Pathways
In silico methods encompass a range of computational approaches used to predict the biological targets and signaling pathways that a compound like this compound might modulate. nih.gov These predictive tools are becoming increasingly important in the early stages of drug discovery to generate hypotheses about a compound's mechanism of action. nih.gov
Methods for in silico target prediction can be broadly categorized as:
Ligand-based approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov By comparing the structure of this compound to databases of compounds with known targets, potential targets for this compound can be inferred.
Structure-based approaches (Inverse Docking): This involves docking this compound against a large library of protein structures to identify which proteins it is most likely to bind to. nih.gov
Once potential targets are identified, bioinformatics platforms can be used to map these targets to known biological pathways and networks. nih.gov This can provide insights into the potential pharmacological effects of the compound. For example, studies have shown that this compound may have anti-cancer potential by triggering ROS-mediated apoptosis and pyroptosis. acs.org Computational analyses can further enhance the understanding of these mechanistic pathways. scispace.com While a comprehensive in silico analysis of this compound's targets and pathways was not found, there is evidence of its radiosensitizing effects, suggesting its interaction with pathways related to the cellular response to radiation. japsonline.comnih.gov
Emerging Research Areas and Future Perspectives in Irisquinone Studies
Exploration of Novel Biological Activities of Irisquinone (Beyond Anticancer)
While the anticancer properties of this compound are its most studied attribute, emerging research is beginning to uncover a broader spectrum of biological activities. These investigations suggest that this compound and its derivatives may have therapeutic potential in several other areas, including antiviral, anti-inflammatory, and neuroprotective applications.
Initial studies have pointed towards the potential of this compound as an antiviral agent. medchemexpress.com Research on compounds isolated from the Iris genus, to which this compound belongs, has shown promise against various viruses. sciencejournals.ru For instance, other compounds from Iris lactea, the plant from which this compound is derived, have demonstrated anti-influenza activity. sciencejournals.ru This suggests a potential avenue for investigating the specific antiviral capabilities of this compound.
The anti-inflammatory properties of this compound are also a growing area of interest. ontosight.ai Compounds isolated from Iris species have been traditionally used in medicine for their anti-inflammatory effects. researchgate.net Modern research has begun to validate these uses, identifying various compounds within the Iris genus with anti-inflammatory and antioxidant activities. nih.govmdpi.com Specifically, some studies have shown that certain benzoquinones and stilbenes from Iris lactea possess these properties. nih.gov Given that this compound is a benzoquinone, it is a plausible candidate for exhibiting similar anti-inflammatory effects.
Furthermore, preliminary research suggests that this compound may have neuroprotective effects, largely attributed to its antioxidant properties. ontosight.ai The compound has been shown to alleviate morphological damage and improve neurological function in mice with cerebral ischemia/reperfusion injury. nih.gov This neuroprotective effect is thought to be mediated through the regulation of signaling pathways, such as the Notch signaling pathway, and the reduction of neuronal apoptosis. nih.gov Additionally, related compounds have been shown to protect neurons from toxicity induced by amyloid-beta, a key factor in Alzheimer's disease, by modulating the inflammatory response of astrocytes. nih.gov
Table 1: Investigated Biological Activities of this compound and Related Compounds (Beyond Anticancer)
| Biological Activity | Compound/Source | Research Finding |
|---|---|---|
| Antiviral | This compound | Investigated in metabolic and antiviral research. medchemexpress.com |
| Anti-influenza | Iris lactea extracts | Embinin from aqueous extracts exhibits high anti-influenza activity. sciencejournals.ru |
| Anti-inflammatory | This compound | Possesses potential anti-inflammatory properties. ontosight.ai |
| Anti-inflammatory | Iris lactea extracts | Contains flavonoids and benzoquinones with anti-inflammatory effects. nih.govmdpi.com |
| Neuroprotective | This compound | May offer therapeutic strategies for neurodegenerative diseases due to antioxidant properties. ontosight.ai |
| Neuroprotective | Irisin | Alleviates cerebral ischemia/reperfusion injury and reduces neuronal apoptosis. nih.gov |
| Neuroprotective | Irisin | Protects neurons from Aβ-induced toxicity by regulating astrocytes. nih.gov |
Development of Advanced Delivery Systems for this compound (Non-Clinical Focus)
The therapeutic potential of this compound is closely linked to its effective delivery to target sites within the body. To this end, research is being conducted into advanced delivery systems, with a non-clinical focus on enhancing the compound's stability, solubility, and bioavailability. These systems include nanoparticle-based carriers and liposomal formulations.
Nanoparticles offer a promising platform for delivering this compound due to their ability to improve drug targeting and cellular uptake. nih.gov By encapsulating this compound within nanoparticles, it is possible to protect the compound from degradation, control its release, and potentially reduce side effects by targeting specific tissues. d-nb.info For instance, injectable this compound capsules have been developed and used in clinical practice as radiosensitizers, highlighting the feasibility of advanced formulations. nih.govfrontiersin.org The surface of these nanoparticles can be functionalized with targeting molecules to achieve tumor-specific delivery. d-nb.info
Liposomal formulations represent another key area of development for this compound delivery. Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs, making them versatile carriers. Research has explored the preparation of liposomal gels containing various therapeutic agents, which could be adapted for this compound. researchgate.net Studies on liposomal systems for other drugs have demonstrated their ability to improve drug solubility and stability. researchgate.net For example, the preparation of an this compound hydroxypropyl-beta-cyclodextrin inclusion complex has been shown to significantly increase the solubility and stability of the compound. researchgate.net
Table 2: Advanced Delivery Systems for this compound
| Delivery System | Approach | Potential Advantage |
|---|---|---|
| Nanoparticles | Encapsulation of this compound | Improved targeting, controlled release, protection from degradation. nih.govd-nb.info |
| Liposomes | Encapsulation within lipid vesicles | Enhanced solubility and stability. researchgate.net |
| Cyclodextrin Complex | Formation of an inclusion complex | Increased solubility and stability. researchgate.net |
Chemo-Enzymatic Approaches in this compound Synthesis and Derivatization
The synthesis of this compound and its derivatives is a critical aspect of its research and potential therapeutic application. While chemical synthesis methods have been established, chemo-enzymatic approaches are emerging as a powerful tool for creating novel analogs with potentially improved biological activities. nih.gov
Traditional chemical synthesis of this compound has been achieved through multi-step processes. researchgate.netresearchgate.net These methods, while effective, can sometimes be lengthy and may not always be the most environmentally friendly. More recent synthetic routes have aimed to improve efficiency and yield. researchgate.net
Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. nih.gov This hybrid approach allows for the creation of complex molecules that may be difficult to produce through purely chemical or biological means. In the context of this compound, enzymes can be used to introduce specific functional groups or to catalyze stereoselective reactions, leading to the generation of a diverse library of derivatives. This approach has been successfully used in the total synthesis of other natural products. nih.gov The derivatization of this compound is crucial for structure-activity relationship (SAR) studies, which aim to identify the key chemical features responsible for its biological effects. By systematically modifying the structure of this compound, researchers can optimize its properties, such as potency and selectivity.
Table 3: Synthetic Approaches to this compound
| Synthetic Approach | Description | Key Features |
|---|---|---|
| Chemical Synthesis | Multi-step organic synthesis from starting materials. researchgate.netresearchgate.net | Established routes, with ongoing efforts to improve efficiency. researchgate.net |
| Chemo-Enzymatic Synthesis | Integration of chemical and enzymatic transformations. nih.gov | High selectivity, potential for novel derivatives, environmentally friendly. nih.gov |
Integration of Omics Technologies in this compound Mechanistic Research
To gain a deeper understanding of how this compound exerts its biological effects, researchers are increasingly turning to "omics" technologies. nih.gov These powerful tools, including proteomics and metabolomics, allow for a comprehensive analysis of the molecular changes that occur in cells and tissues upon treatment with the compound.
Proteomics, the large-scale study of proteins, can be used to identify the protein targets of this compound and to map the signaling pathways it modulates. By comparing the protein expression profiles of treated and untreated cells, researchers can pinpoint the specific proteins that are affected by the compound. This information is invaluable for elucidating its mechanism of action. For example, studies have used proteomic approaches to investigate the effects of other natural products on cancer cells. researchgate.net
Metabolomics, the study of small molecules or metabolites, provides a snapshot of the metabolic state of a biological system. creative-proteomics.com By analyzing the changes in metabolite levels after this compound treatment, researchers can identify the metabolic pathways that are perturbed by the compound. researchgate.net This can reveal, for instance, how this compound affects energy metabolism or the production of reactive oxygen species (ROS) in cancer cells. physiology.orgbenthamscience.com Such insights are crucial for understanding the full scope of its biological activity.
The integration of these omics technologies provides a systems-level view of this compound's effects, moving beyond a single-target approach to a more holistic understanding of its mechanism of action. outbreak.info This comprehensive data can help to identify biomarkers for predicting treatment response and to develop more effective therapeutic strategies.
Table 4: Application of Omics Technologies in this compound Research
| Omics Technology | Application | Potential Insights |
|---|---|---|
| Proteomics | Identification of protein targets and modulated pathways. researchgate.net | Elucidation of mechanism of action, discovery of biomarkers. researchgate.net |
| Metabolomics | Analysis of changes in cellular metabolite profiles. creative-proteomics.com | Understanding of effects on cellular metabolism and energy production. researchgate.net |
Addressing Research Gaps and Challenges in this compound Characterization and Efficacy Studies
Despite the promising research into this compound, several gaps and challenges remain in its characterization and the evaluation of its efficacy. Addressing these issues is crucial for advancing the compound towards potential clinical applications.
One of the primary challenges is the limited public availability of detailed information on this compound. ontosight.ai While it is known to be a synthetic compound with potential biological activities, comprehensive data on its efficacy and the full spectrum of its biological targets are not widely accessible. ontosight.aikcsnet.or.kr Further independent studies are needed to validate the initial findings and to fully characterize its pharmacological profile.
Another significant challenge lies in the synthesis and sourcing of this compound. The current method of extracting and purifying it from natural sources like semen irisis has limited its widespread application and in-depth activity studies. researchgate.net While more efficient synthetic routes are being developed, ensuring a consistent and scalable supply of the compound for research remains a priority. researchgate.netmdpi.comlookchem.com
Furthermore, while preclinical studies have shown promise, more rigorous investigations are needed to fully understand its in vivo efficacy and to identify potential limitations. acs.orgamegroups.com This includes conducting more extensive studies in various disease models and exploring potential mechanisms of resistance. The development of robust and validated analytical methods for the determination of this compound and its metabolites in biological samples is also essential for pharmacokinetic and pharmacodynamic studies. nih.gov
Finally, the translation of promising preclinical findings into clinical success is a significant hurdle for any new therapeutic agent. Overcoming this challenge will require a collaborative effort between academic researchers, pharmaceutical companies, and regulatory agencies to design and execute well-controlled clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
